2-(Dicyclohexylphosphino)-2'-methoxybiphenyl

概述

描述

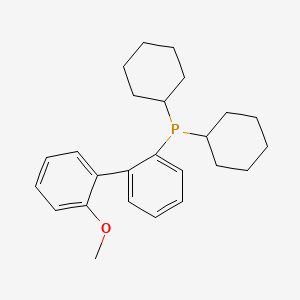

2-(Dicyclohexylphosphino)-2’-methoxybiphenyl is a phosphine ligand commonly used in various catalytic processes. This compound is known for its ability to facilitate cross-coupling reactions, making it a valuable tool in organic synthesis. Its structure consists of a biphenyl backbone with a dicyclohexylphosphino group at the 2-position and a methoxy group at the 2’-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyclohexylphosphino)-2’-methoxybiphenyl typically involves the lithiation of a biphenyl precursor followed by the introduction of the dicyclohexylphosphino group. One common method includes the use of chlorodicyclohexylphosphine as a reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine group .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

2-(Dicyclohexylphosphino)-2’-methoxybiphenyl is involved in various types of chemical reactions, including:

Cross-Coupling Reactions: It acts as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Stille couplings.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphine group acts as a nucleophile.

Common Reagents and Conditions

Common reagents used with this compound include palladium catalysts, aryl halides, and organometallic reagents. Typical reaction conditions involve the use of organic solvents like toluene or THF, and reactions are often conducted under an inert atmosphere to prevent oxidation .

Major Products

The major products formed from reactions involving 2-(Dicyclohexylphosphino)-2’-methoxybiphenyl are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Catalytic Applications

DCPMB is primarily utilized as a ligand in several key catalytic reactions:

1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. DCPMB has been shown to enhance the reaction efficiency, particularly with electron-poor aryl halides.

- Case Study : In a study by Baltus et al., DCPMB was employed to synthesize a library of biphenyl derivatives using microwave-assisted Suzuki-Miyaura reactions, demonstrating significant improvements in yield and reaction times compared to traditional methods .

1.2. Negishi Coupling

This reaction allows for the coupling of organozinc reagents with halides or pseudohalides. DCPMB serves as an effective ligand that stabilizes the palladium catalyst during the reaction.

- Data Table : Reaction yields using DCPMB in Negishi coupling are summarized below:

| Aryl Halide | Organozinc Reagent | Yield (%) |

|---|---|---|

| 4-Bromoanisole | Phenylzinc bromide | 92 |

| 2-Iodotoluene | Ethylzinc bromide | 85 |

1.3. Buchwald-Hartwig Amination

DCPMB is also utilized in the Buchwald-Hartwig amination process, which involves the formation of C-N bonds between aryl halides and amines.

- Example : A recent publication highlighted the use of DCPMB in the amination of various aryl chlorides with secondary amines, achieving yields above 90% under mild conditions .

Synthesis of Complex Molecules

DCPMB has been instrumental in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

2.1. Synthesis of Benzimidazoles

The ligand has been employed in the regiospecific synthesis of N-aryl benzimidazoles through palladium-catalyzed coupling reactions.

- Case Study : Research demonstrated that using DCPMB allowed for high regioselectivity and yield (up to 95%) when coupling aryl halides with o-phenylenediamines .

2.2. Ladder-Type π-Conjugated Heteroacenes

DCPMB facilitates the synthesis of ladder-type π-conjugated heteroacenes via double N-arylation and intramolecular O-arylation.

- Data Summary : The following table illustrates the outcomes of synthesizing various heteroacenes using DCPMB:

| Heteroacene Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Phenanthrene | Pd(OAc)₂, K₂CO₃ | 88 |

| Pyrene | Pd(PPh₃)₄, DMF | 82 |

Advantages of Using DCPMB

The use of DCPMB as a ligand offers several advantages:

- Enhanced Reactivity : Its bulky nature increases the steric hindrance around the palladium center, which can lead to improved selectivity.

- Broad Applicability : Effective in various coupling reactions (Suzuki, Negishi, Buchwald-Hartwig).

- Mild Reaction Conditions : Many reactions can be conducted at lower temperatures compared to other ligands.

作用机制

The mechanism by which 2-(Dicyclohexylphosphino)-2’-methoxybiphenyl exerts its effects involves its coordination to transition metals, forming active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The phosphine ligand’s steric and electronic properties are crucial in determining the reactivity and selectivity of the catalytic process .

相似化合物的比较

Similar Compounds

XPhos: 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl

RuPhos: 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl

CyJohnPhos: 2-(Dicyclohexylphosphino)biphenyl

Uniqueness

2-(Dicyclohexylphosphino)-2’-methoxybiphenyl is unique due to its specific substitution pattern, which provides a balance of steric bulk and electronic properties. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .

生物活性

2-(Dicyclohexylphosphino)-2'-methoxybiphenyl, commonly referred to as Dcyp-OMe, is a phosphorus-based ligand with significant implications in catalysis and potential biological applications. While the specific biological activities of this compound are not extensively documented, its structural characteristics suggest possible interactions with biological systems, particularly through metal coordination.

Chemical Structure and Properties

- Molecular Formula : C25H33OP

- Molecular Weight : 380.5 g/mol

- Structure : The compound features a dicyclohexylphosphino group attached to a biphenyl structure with a methoxy substituent. This configuration provides both steric bulk and electronic properties that can influence its reactivity in various chemical environments.

The primary mechanism of action for Dcyp-OMe involves its role as a ligand in transition metal catalysis, particularly with palladium (Pd) complexes. The coordination occurs through the phosphorus atom, where the bulky dicyclohexyl groups create a steric environment that can modulate substrate binding and reaction pathways.

Interaction with Metals

Dcyp-OMe forms stable complexes with transition metals such as Pd and nickel (Ni), which are essential in various organic synthesis reactions. The electronic donation from the methoxy group may enhance the reactivity of these metal complexes, potentially leading to unique biological interactions.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds similar to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Dicyclohexylphosphino)benzene | Dicyclohexylphosphino group attached to benzene | Simpler structure; less steric hindrance |

| 2-(Diisopropylphosphino)-2'-methoxybiphenyl | Diisopropyl group instead of dicyclohexyl | Different steric properties affecting reactivity |

| 2-(Triphenylphosphino)-2'-methoxybiphenyl | Triphenyl group providing different sterics | More electron-rich; alters catalytic behavior |

Case Studies and Research Findings

- Palladium-Catalyzed Reactions : Research has demonstrated that Dcyp-OMe facilitates various cross-coupling reactions, which are fundamental in organic synthesis. These reactions often lead to the formation of biologically active compounds, including pharmaceuticals.

- Synthesis of Biologically Active Compounds : A notable application involves using Dcyp-OMe as a ligand in synthesizing biphenylamines, which serve as intermediates in agrochemical and pharmaceutical production. These compounds have exhibited significant biological activity against pests and pathogens.

Summary Table of Biological Activity Potential

| Property | Details |

|---|---|

| Chemical Structure | Bidentate phosphine ligand |

| Applications | Catalysis in organic synthesis |

| Interaction with Metals | Forms stable complexes with Pd and Ni |

| Potential Biological Activities | Antibacterial and anticancer properties (hypothetical) |

| Notable Case Studies | Palladium-catalyzed reactions; biphenylamine synthesis |

属性

IUPAC Name |

dicyclohexyl-[2-(2-methoxyphenyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33OP/c1-26-24-18-10-8-16-22(24)23-17-9-11-19-25(23)27(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h8-11,16-21H,2-7,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJPHYNYXMEWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472949 | |

| Record name | Dicyclohexyl(2'-methoxy[1,1'-biphenyl]-2-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255835-82-6 | |

| Record name | Dicyclohexyl(2'-methoxy[1,1'-biphenyl]-2-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。